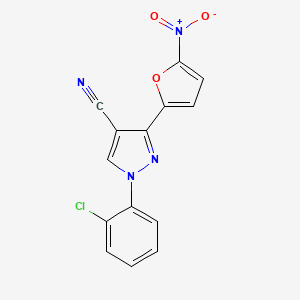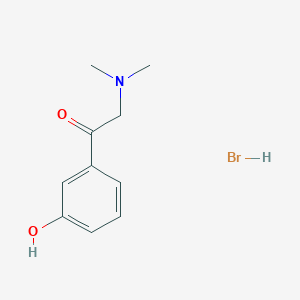
2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide typically involves the reaction of 3-hydroxyacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group and hydroxy group may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone
- 2-(Dimethylamino)-1-(2-hydroxyphenyl)ethanone
- 2-(Dimethylamino)-1-(3-methoxyphenyl)ethanone
Comparison
Compared to similar compounds, 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide may exhibit unique properties due to the specific positioning of the hydroxy group on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall stability.
属性
CAS 编号 |
61186-12-7 |
|---|---|
分子式 |
C10H14BrNO2 |
分子量 |
260.13 g/mol |
IUPAC 名称 |
2-(dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c1-11(2)7-10(13)8-4-3-5-9(12)6-8;/h3-6,12H,7H2,1-2H3;1H |
InChI 键 |
JDLOQCFGWYJUIZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)C1=CC(=CC=C1)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


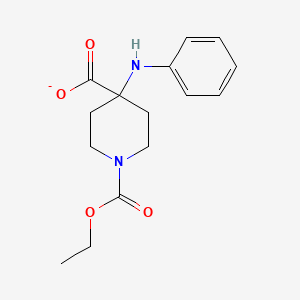
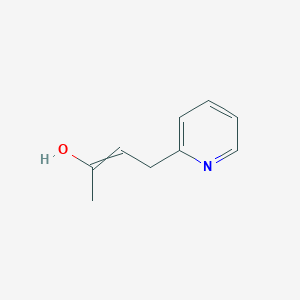
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
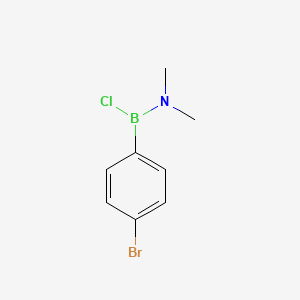
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)

![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
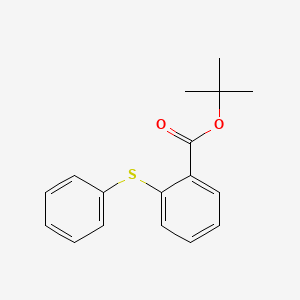

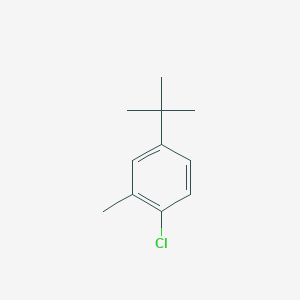
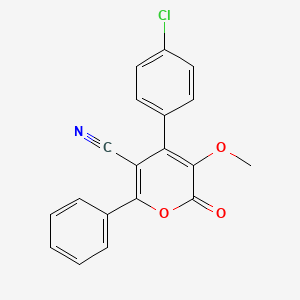
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)

